4-(2-methylpentanamido)benzamide
Overview
Description
4-(2-methylpentanamido)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamide core structure with a 2-methylpentanamido substituent. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpentanamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and 2-methylpentanamine at elevated temperatures can yield this compound. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpentanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide core can undergo substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-(2-methylpentanamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-methylpentanamido)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2,3-dimethoxybenzamide: A benzamide derivative with methoxy substituents.
3-acetoxy-2-methylbenzamide: A benzamide derivative with acetoxy and methyl substituents.
Uniqueness
4-(2-methylpentanamido)benzamide is unique due to its specific substituent, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-methylpentanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-9(2)13(17)15-11-7-5-10(6-8-11)12(14)16/h5-9H,3-4H2,1-2H3,(H2,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVJVOSFRPLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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